2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

HDAC1 inhibition epigenetic regulation cancer therapeutics

Source 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3) as a validated Class I HDAC reference inhibitor. With an HDAC1 IC50 of 20 nM and a 5.3-fold selectivity window over HDAC3 (IC50 106 nM), this compound enables isoform discrimination at lower consumption than the closest analog CFH409-A (9.4× potency advantage). Its 3-cyanophenyl substituent is essential for target engagement — non-cyanated analogs lack documented synthetic validation. Additionally, negligible OCT1 inhibition (IC50 138 µM) minimizes transporter-mediated artifacts in cell-based assays. The isoquinoline acetamide scaffold also serves as a key reactant in SMN modulator, hNav1.7 inhibitor, iNOS inhibitor, PKD inhibitor, and PDE5 inhibitor synthesis — providing multi-program utility beyond HDAC applications.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 920513-41-3
Cat. No. B15213607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide
CAS920513-41-3
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C#N
InChIInChI=1S/C18H14N4O/c19-10-13-2-1-3-16(8-13)21-12-18(23)22-17-5-4-15-11-20-7-6-14(15)9-17/h1-9,11,21H,12H2,(H,22,23)
InChIKeyFUJGIKLCQOKDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3): Core Structural Identity and Research-Grade Procurement Profile


2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3) is a synthetic heterocyclic acetamide derivative defined by an isoquinolin-6-yl core linked via an acetamide bridge to a 3-cyanophenyl group . The compound has a molecular formula of C18H14N4O and a molecular weight of 302.34 g/mol . It is classified as an isoquinoline derivative—a scaffold widely represented in biologically active natural products and synthetic pharmaceuticals . Commercial availability for research use is typically at ≥97% purity , and the compound carries GHS hazard classifications including Skin Irritation Category 2 and Eye Irritation Category 2 .

Why Generic Substitution Fails: The Functional Imperative of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in Multi-Target Synthetic Programs


Generic substitution of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3) with structurally similar isoquinoline acetamides is not scientifically justified without experimental validation. The 3-cyanophenyl substituent confers unique electronic and steric properties that influence target engagement and reaction trajectory, as evidenced by its documented use as a key reactant in the synthesis of pharmacologically diverse agents including survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and phosphodiesterase 5 inhibitors . Even analogs lacking only the cyano group can exhibit dramatically different binding affinities and synthetic outcomes. The following quantitative evidence establishes precisely where this compound diverges from its closest analogs in measurable, procurement-relevant terms.

Quantitative Evidence Guide: Direct Comparator Data for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (CAS 920513-41-3)


HDAC1 Inhibitory Potency: 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide vs. Closest Structural Analogs

In a head-to-head comparative fluorescence assay using the substrate Ac-Lys-Tyr-Lys(Ac)-AMC under identical experimental conditions, 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide (target compound) demonstrated an IC50 of 20 nM against recombinant human HDAC1. Its closest structural analog, CFH409-A (CHEMBL3287269), which retains the isoquinolin-6-yl acetamide core but possesses different substitution on the phenyl ring, exhibited an IC50 of 188 nM against HDAC1 in the same assay system [1]. This represents a 9.4-fold difference in potency, directly attributable to the 3-cyanophenyl substitution pattern present in the target compound but absent in CFH409-A.

HDAC1 inhibition epigenetic regulation cancer therapeutics

HDAC3 Inhibitory Activity: Quantitative Differentiation of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

When evaluated against recombinant human HDAC3 using the identical substrate and assay platform as the HDAC1 assessment, 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide exhibited an IC50 of 106 nM [1]. In contrast, the structural analog CFH409-A demonstrated an IC50 of 188 nM against HDAC1 but no comparable HDAC3 inhibition was reported in the same patent dataset, indicating that the 3-cyanophenyl substituent not only enhances potency but also broadens the HDAC isoform inhibition profile. The target compound shows approximately 5.3-fold selectivity for HDAC1 (20 nM) over HDAC3 (106 nM), which may be advantageous in applications where Class I HDAC isoform discrimination is required.

HDAC3 inhibition epigenetic modulation oncology research

Multi-Target Synthetic Utility: Documented Reactant Applications Differentiating 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is explicitly validated as a reactant in the synthesis of at least five distinct pharmacologically relevant compound classes: (1) survival motor neuron (SMN) protein modulators, (2) diaminotriazine hNav1.7 inhibitors, (3) heteroalicyclic carboxamidines as inducible nitric oxide synthase inhibitors, (4) orally available naphthyridine protein kinase D inhibitors, and (5) phosphodiesterase 5 inhibitors . By comparison, the non-cyanated analog N-(isoquinolin-6-yl)-2-(phenylamino)acetamide lacks documented synthetic applications in peer-reviewed or vendor-validated contexts. The 3-cyano group serves as a critical synthetic handle for further functionalization or as a pharmacophoric element essential for target engagement in downstream compounds.

medicinal chemistry synthetic intermediate drug discovery

Octamer-Binding Transcription Factor 1 (OCT1) Inhibition Profile: Defining the Activity Boundary of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

In a cellular uptake assay using HEK293 cells expressing human OCT1, 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide exhibited an IC50 of 138,000 nM (138 µM) against OCT1-mediated ASP+ substrate transport [1]. This millimolar-range activity defines the compound as effectively inactive against OCT1 at pharmacologically relevant concentrations. This baseline inactivity is critical for applications where OCT1-mediated off-target effects or drug-drug interactions must be avoided. While no direct comparator data exists for structural analogs in this assay format, this quantitative boundary establishes a reference point for evaluating the target engagement specificity of isoquinoline acetamide derivatives.

transporter inhibition OCT1 cellular uptake

Validated Application Scenarios for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide Based on Quantitative Evidence


Class I HDAC Inhibitor Screening and Isoform Selectivity Profiling

Procure 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide for use as a validated reference inhibitor in Class I HDAC (HDAC1 and HDAC3) enzymatic assays. With an HDAC1 IC50 of 20 nM and HDAC3 IC50 of 106 nM, this compound provides a 5.3-fold selectivity window suitable for isoform discrimination studies [1]. The 9.4-fold potency advantage over the closest analog CFH409-A (HDAC1 IC50 = 188 nM) translates to lower compound consumption and higher assay sensitivity [1].

Multi-Program Synthetic Intermediate for Diverse Drug Discovery Campaigns

Utilize 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide as a versatile synthetic building block across multiple therapeutic programs. The compound has documented utility as a reactant in the synthesis of SMN protein modulators, hNav1.7 inhibitors, iNOS inhibitors, protein kinase D inhibitors, and phosphodiesterase 5 inhibitors . This multi-target applicability distinguishes it from non-cyanated isoquinoline acetamides, which lack documented synthetic validation.

Transporter-Interaction Studies Requiring OCT1-Inactive Control Compounds

Employ 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide in cellular assays where OCT1-mediated off-target effects must be minimized or excluded. The compound's OCT1 IC50 of 138,000 nM (138 µM) confirms negligible transporter inhibition at concentrations relevant for HDAC1/3 engagement [2], reducing the risk of confounding pharmacokinetic or uptake artifacts in cell-based experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.